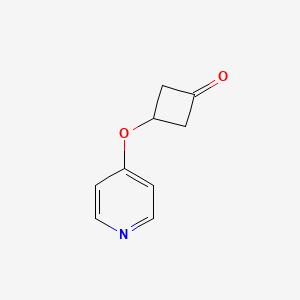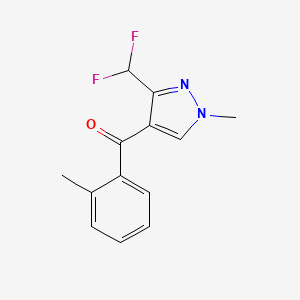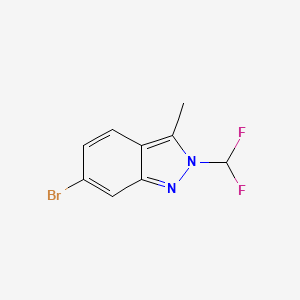
6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole is an organic compound belonging to the class of indazoles. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of bromine and difluoromethyl groups in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions usually involve the use of a palladium catalyst, a base, and an appropriate solvent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents, catalysts, and solvents may vary to optimize yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indazoles, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-bromo-2-(difluoromethyl)-3-methyl-2H-indazole involves its interaction with specific molecular targets. The presence of bromine and difluoromethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
6-Bromo-2-(difluoromethyl)-3-fluoropyridine: Another fluorinated heterocyclic compound with similar structural features.
2-Bromo-6-(difluoromethyl)pyridine: Shares the bromine and difluoromethyl groups but differs in the core structure.
Uniqueness
6-Bromo-2-(difluoromethyl)-3-methyl-2H-indazole is unique due to its indazole core, which imparts distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C9H7BrF2N2 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC名 |
6-bromo-2-(difluoromethyl)-3-methylindazole |
InChI |
InChI=1S/C9H7BrF2N2/c1-5-7-3-2-6(10)4-8(7)13-14(5)9(11)12/h2-4,9H,1H3 |
InChIキー |
NKVOGKRMEIEFBV-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CC(=CC2=NN1C(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)
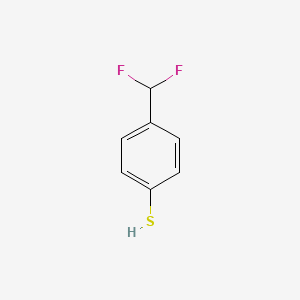
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)
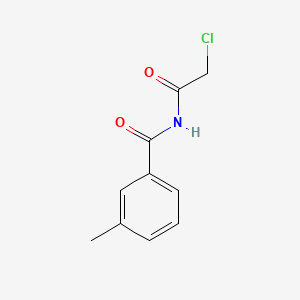
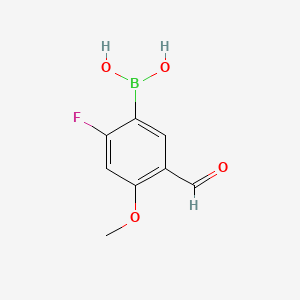
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)
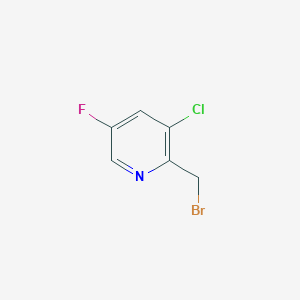
![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
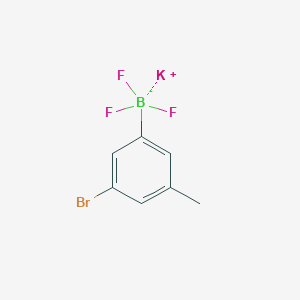
![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
